- Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde, Synthesis, 1988, (4), 316-18
Cas no 932-93-4 (Thiophene-2,4-dicarbaldehyde)
Thiophene-2,4-dicarbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Thiophenedicarboxaldehyde
- thiophene-2,4-dicarbaldehyde
- 2,4-thiophenecarboxaldehyde
- 3,5-Thiophenedicarbaldehyde
- SBB002908
- FCH922599
- OR13258
- AK671216
- AX8262340
- 2,4-Diformylthiophene
- MFCD03990651
- 932-93-4
- AKOS006344011
- AS-50361
- DTXSID00362852
- Thiophene-2,4-dicarboxaldehyde
- EN300-1179753
- SCHEMBL346857
- CS-0157345
- O12151
- Thiophene-2,4-dicarbaldehyde
-
- MDL: MFCD03990651
- Inchi: 1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H
- InChI Key: JJUMWUDQTQMMGT-UHFFFAOYSA-N
- SMILES: O=CC1=CC(C=O)=CS1
Computed Properties
- Exact Mass: 139.99320054g/mol
- Monoisotopic Mass: 139.99320054g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.4
- XLogP3: 0.9
Thiophene-2,4-dicarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004582-5g |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 5g |
$821.60 | 2023-08-31 | |
| Alichem | A169004582-10g |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 10g |
$1327.20 | 2023-08-31 | |
| Alichem | A169004582-25g |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 25g |
$2528.00 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93470-1g |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 1g |
¥770.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93470-250mg |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 250mg |
¥256.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93470-100mg |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 100mg |
¥111.0 | 2023-09-06 | |
| Apollo Scientific | OR13258-250mg |
Thiophene-2,4-dicarboxaldehyde |
932-93-4 | 95% | 250mg |
£85.00 | 2025-02-19 | |
| Apollo Scientific | OR13258-1g |
Thiophene-2,4-dicarboxaldehyde |
932-93-4 | 95% | 1g |
£224.00 | 2025-02-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD750933-100mg |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 100mg |
¥236.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD750933-250mg |
Thiophene-2,4-dicarbaldehyde |
932-93-4 | 95% | 250mg |
¥394.0 | 2024-04-17 |
Thiophene-2,4-dicarbaldehyde Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid , Water Solvents: Dimethylformamide , Tetrahydrofuran , Hexane , Water
Production Method 2
- Synthesis and properties of cyanoformylthiophenes and -selenophenes, Bulletin de la Societe Chimique de France, 1976, 628, 628-34
Production Method 3
- Synthesis of some 2,4-disubstituted thiophenes from 4-chloromethyl-2-acetothienone and 4-chloromethyl-2-thiophenealdehyde, Khimiya Geterotsiklicheskikh Soedinenii, 1973, (4), 490-2
Production Method 4
1.2 1 h, -78 °C
- Synthesis and photochromic activity of a new diarylethene bearing benzo[b]thiophene unit, Pakistan Journal of Scientific and Industrial Research, 2013, 56(1), 54-56
Production Method 5
Production Method 6
- Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings, Journal of the American Chemical Society, 1995, 117(9), 2467-78
Production Method 7
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips, Tetrahedron Letters, 2013, 54(22), 2795-2798
Production Method 8
- Synthesis of thieno[2,3-d]pyridazines and thieno[3,4-d]pyridazines from thiophene derivatives, Bulletin de la Societe Chimique de France, 1967, (7), 2495-507
Thiophene-2,4-dicarbaldehyde Raw materials
- 4-bromo-2-(diethoxymethyl)thiophene
- 2,4-Thiophenedicarbonitrile
- 2,4-Dibromothiophene
- 2,5-Dilithiothiophene
Thiophene-2,4-dicarbaldehyde Preparation Products
Thiophene-2,4-dicarbaldehyde Suppliers
Thiophene-2,4-dicarbaldehyde Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Thiophene-2,4-dicarbaldehyde
Thiophene-2,4-dicarbaldehyde: A Comprehensive Overview
Thiophene-2,4-dicarbaldehyde, also known by its CAS number 932-93-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its thiophene ring structure with two aldehyde groups at positions 2 and 4, has garnered attention due to its unique chemical properties and potential uses in materials science, pharmaceuticals, and catalysis. Recent advancements in synthetic methodologies and its structural modifications have further expanded its utility in modern chemical research.
The molecular structure of Thiophene-2,4-dicarbaldehyde consists of a five-membered thiophene ring with two aldehyde groups positioned symmetrically. This symmetry not only imparts stability to the molecule but also facilitates its reactivity in various chemical reactions. The compound's ability to undergo condensation reactions makes it an ideal precursor for the synthesis of complex heterocyclic compounds. Recent studies have explored its role in the formation of metalloorganic frameworks (MOFs) and coordination polymers, where its aldehyde groups serve as efficient ligands for metal ions.
In terms of physical properties, Thiophene-2,4-dicarbaldehyde exhibits a melting point of approximately 110°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the thiophene ring, making it a candidate for applications in optoelectronic materials. Researchers have recently investigated its use as a photosensitizer in photovoltaic devices, leveraging its ability to absorb light energy and transfer electrons efficiently.
The chemical reactivity of Thiophene-2,4-dicarbaldehyde is another area where it has shown remarkable potential. Its aldehyde groups can participate in nucleophilic additions, making it a valuable reagent in organic synthesis. For instance, the compound has been employed in the synthesis of β-lactams, which are crucial components of antibiotics. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of these reactions, paving the way for the production of enantiomerically pure compounds.
Beyond traditional applications, Thiophene-2,4-dicarbaldehyde has found niche uses in biotechnology and green chemistry. Its ability to form stable complexes with transition metals has led to its application as a chelating agent in catalytic processes. Additionally, researchers have explored its potential as a building block for bio-inspired materials, such as enzyme mimics and artificial receptors. These developments underscore the compound's adaptability and significance in contemporary chemical research.
In conclusion, Thiophene-2,4-dicarbaldehyde, with its unique structural features and diverse reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from materials science to pharmacology, driven by ongoing innovations in synthetic techniques and functionalization strategies. As researchers delve deeper into understanding its properties and potentials, this compound is poised to contribute even more significantly to the advancement of modern chemistry.
932-93-4 (Thiophene-2,4-dicarbaldehyde) Related Products
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